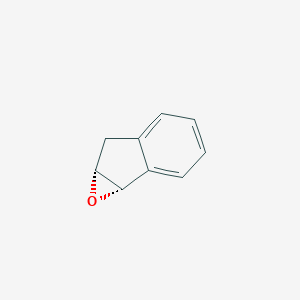

(1S,2R)-Indene oxide

Overview

Description

“(1S,2R)-Naphthalene 1,2-oxide” is a chemical compound with the molecular formula C10H8O . It has an average mass of 144.170 Da and a monoisotopic mass of 144.057510 Da . It exists in all living organisms, ranging from bacteria to humans .

Synthesis Analysis

While specific synthesis methods for “(1S,2R)-Indene oxide” were not found, there are related studies on the synthesis of similar compounds. For instance, enantiopure samples of (+)-(1R,2S) and (–)-(1S,2R)-1,2-epoxy-1,2-dihydroacridine have been obtained from the corresponding trans-2-bromo-1,2,3,4-tetrahydroacridin-1-ol MTPA esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,2R)-Naphthalene 1,2-oxide” include an average mass of 144.170 Da and a monoisotopic mass of 144.057510 Da . More detailed properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Bioconversion and Pharmaceutical Applications

Bioconversion to HIV-1 Protease Inhibitor Precursor

(1S,2R)-Indene oxide is a precursor of cis-1S,2R-aminoindanol, a key intermediate in the synthesis of the HIV-1 protease inhibitor, Crixivan. A study demonstrated the bioconversion of indene to trans-2S,1S-bromoindanol and 1S,2R-indene oxide using an enzyme catalyst from the fungal culture Curvularia protuberata MF5400 (Zhang et al., 1999).

Asymmetric Synthesis for Optically Active Compounds

Optically active 1S,2R-1,2-indene oxide is used for asymmetric reductions in various chemical transformations, including the synthesis of HIV-1 protease inhibitors like Indinavir (Cho & Choi, 2002).

Metabolic Engineering

- Enhanced Bioconversion in Rhodococcus sp.: Metabolic engineering in Rhodococcus sp. has enhanced the bioconversion of indene to (2R)-indandiol, suitable for synthesizing cis-1-amino-2-indanol, another precursor for Crixivan. This involves using a chemostat with an indene air delivery system for efficient processing (Stafford et al., 2001).

Enzyme Catalysis

Enzyme-Catalyzed Production of Indene Oxide

Fungal cultures, such as Curvularia protuberata, are utilized to convert indene to indene oxide, demonstrating potential in enzyme-catalyzed industrial processes (Zhang et al., 1999).

Chiral Bio-Resolution by Fungal Epoxide Hydrolases

Fungal strains like Diplodia gossipina have been identified for their ability to catalyze the kinetic resolution of racemic indene oxide into 1(S),2(R) indene oxide, with potential applications in producing optically pure compounds for pharmaceutical use (Zhang et al., 1995).

Industrial Applications

- Synthesis of Polycarbonates: (1S,2R)-Indene oxide has been used in the catalytic coupling of carbon dioxide, leading to the synthesis of poly(indene carbonate), a polycarbonate with a rigid backbone. This demonstrates its utility in advanced materials synthesis (Darensbourg & Wilson, 2011).

properties

IUPAC Name |

(1aS,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxirene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-4-7-6(3-1)5-8-9(7)10-8/h1-4,8-9H,5H2/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGCFMYYDATGNN-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363721 | |

| Record name | (1S,2R)-INDENE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-Indene oxide | |

CAS RN |

67528-26-1 | |

| Record name | (1S,2R)-INDENE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3055790.png)